Antiviral agent 6
Description
Properties
Molecular Formula |
C23H27BrN2O3S2 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
3-[[4-[bis(propan-2-ylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-bromoquinazolin-4-one |
InChI |
InChI=1S/C23H27BrN2O3S2/c1-14(2)30-23(31-15(3)4)16-6-9-20(21(10-16)28-5)29-13-26-12-25-19-8-7-17(24)11-18(19)22(26)27/h6-12,14-15,23H,13H2,1-5H3 |
InChI Key |
VFFBQTINDMCMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C1=CC(=C(C=C1)OCN2C=NC3=C(C2=O)C=C(C=C3)Br)OC)SC(C)C |
Origin of Product |
United States |
Preparation Methods
Carbocyclic Adenosine Analogues: Functionalization at the 6'-Position
Synthesis from Azidocyclopentane Intermediates
The foundational approach to carbocyclic adenosine analogues begins with (±)-azidocyclopentane 2 , which undergoes sequential functionalization to introduce adenine and substituents at the 6'-position. Epoxidation of 2 using meta-chloroperbenzoic acid (mCPBA) yields epoxide intermediates, which are subsequently opened with adenine under basic conditions (KOH/EtOH) to form the carbocyclic core. Fluorination at C6' is achieved via hydrofluorination with Olah’s reagent (pyridine-HF), producing both α- and β-fluoro diastereomers in a 3:1 ratio. Methylation employs Tebbe’s reagent to install the 6'-methylene group, while hydroxymethylation utilizes Bredereck’s reagent (tert-butyl hydroperoxide) followed by sodium borohydride reduction.
Table 1: Yields and Antiviral Activity of 6'-Substituted Analogues
| Substituent | Synthetic Route | Yield (%) | AdoHcy Hydrolase IC₅₀ (µM) | Vaccinia EC₅₀ (µM) |
|---|---|---|---|---|
| 6'-α-F | Epoxide opening + HF | 28 | 0.12 | 1.8 |
| 6'-β-F | Epoxide opening + HF | 22 | 0.09 | 2.1 |
| 6'-CH₂ | Tebbe methylation | 35 | 0.15 | 3.4 |
| 6'-CH₂OH | Bredereck oxidation + NaBH₄ | 18 | 0.21 | >10 |
Despite potent inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, these analogues showed limited activity against herpes simplex virus (HSV-1/HSV-2), underscoring the specificity of 6'-modifications for vaccinia virus.
Uprifosbuvir: Streamlined Synthesis via Anhydrouridine Intermediates
Retrosynthetic Analysis and Step Count Reduction
Uprifosbuvir (1 ), a potent HCV NS5B polymerase inhibitor, was initially synthesized in 12 steps from D-glucose with a 1% overall yield due to inefficiencies in stereocontrol and phosphoramidation. A redesigned route starting from uridine (5 ) reduced the step count to five, achieving a 50% yield through four key innovations:
- Complexation-Driven Acyl Migration : Treating uridine with benzoyl chloride and ZnCl₂ induces selective 2',3'-O-acylation, bypassing protective group strategies.
- BSA-Mediated Cyclization : N,O-Bis(trimethylsilyl)acetamide (BSA) promotes anhydrouridine (17 ) formation at 80°C, eliminating side reactions.
- FeCl₃/TMDSO-Assisted Hydrochlorination : FeCl₃·6H₂O and tetramethyldisiloxane (TMDSO) enable >100:1 diastereoselectivity in converting tertiary alcohol 19 to chloride 4 .
- Chiral Catalyzed Phosphoramidation : A dinuclear zinc catalyst achieves 98% enantiomeric excess (ee) during ProTide sidechain installation.
Table 2: Yield Comparison Between Initial and Optimized Uprifosbuvir Syntheses
| Step Description | Initial Route Yield (%) | Optimized Route Yield (%) |
|---|---|---|
| Carbohydrate Functionalization | 19 | 85 |
| Cyclization to Anhydrouridine | 45 | 92 |
| Hydrochlorination | 33 | 89 |
| Phosphoramidation | 12 | 95 |
| Overall Yield | 1 | 50 |
This route’s scalability stems from avoiding cryogenic conditions and chromatographic purifications after the anhydrouridine stage.
3-Alkynyl-5-Aryl-7-Aza-Indoles: Modular Assembly for Broad-Spectrum Activity
Sonogashira Coupling and Amide Diversification
The 7-aza-indole scaffold is constructed via Pd-catalyzed Sonogashira coupling between 5-aryl-7-aza-indole-3-triflate (3a ) and terminal alkynes, yielding intermediates 7a–m with varied electronic profiles. Subsequent amidation with substituted benzoyl chlorides introduces steric and electronic modulation:
- N-Methylbenzamide ( 8a) : EC₅₀ = 0.89 µM (RSV), CC₅₀ = 6 µM
- N-Cyclopropylbenzamide ( 8f) : EC₅₀ = 0.1 µM (VEEV), CC₅₀ = 17 µM
- N,N-Diethylbenzamide ( 8c) : EC₅₀ = 0.47 µM (RSV), CC₅₀ = 10.94 µM
Replacing the alkyne with electron-withdrawing groups (e.g., CF₃) enhances RSV inhibition but increases cytotoxicity, necessitating a balance between potency and safety.
1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylanilines: Regioselective Sulfonation and Reductive Amination
Vilsmeier-Haack Formylation and Sulfonyl Protection
Pyrazole derivatives 7a–p and 8a–l are synthesized from acetophenone semicarbazones 2a–d , which undergo Vilsmeier-Haack formylation (POCl₃/DMF) to yield 4-carbaldehydes 3a–d . Sulfonation with benzenesulfonyl chloride installs the phenylsulfonyl group at N1, critical for antiviral activity against yellow fever virus (YFV; EC₅₀ = 3.6 µM). Reductive amination of Schiff bases 5a–p with NaBH₄ furnishes the final methylaniline derivatives.
Table 3: Antiviral Spectrum of Selected Pyrazole Derivatives
| Compound | YFV EC₅₀ (µM) | BVDV EC₅₀ (µM) | RSV EC₅₀ (µM) | CC₅₀ (µM) |
|---|---|---|---|---|
| 7e | 3.6 | 12.1 | >50 | >100 |
| 8j | 7.2 | 8.9 | 4.3 | 45 |
| 8m | 9.8 | 15.4 | 6.7 | 62 |
Time-of-addition studies revealed that 7e inhibits YFV at post-entry stages, unlike 6-azauridine, which only affects early replication.
Comparative Analysis of Hydrochlorination Techniques
Dichlorodimethylsilane vs. FeCl₃/TMDSO Systems
Traditional hydrochlorination using Me₂SiCl₂ often produces olefin byproducts (e.g., 15 ) via β-hydride elimination. Incorporating FeCl₃·6H₂O and TMDSO suppresses this pathway by stabilizing the carbocation intermediate, increasing the yield of tertiary chloride 4 from 33% to 89%.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include derivatives with enhanced antiviral activity or modified pharmacokinetic properties.
Scientific Research Applications
Antiviral agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex antiviral compounds.
Biology: Studied for its effects on viral replication and host cell interactions.
Medicine: Investigated as a potential treatment for viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of antiviral agent 6 involves inhibition of viral replication. It targets specific viral enzymes and proteins essential for the viral life cycle. Key molecular targets include:
Viral Polymerases: Inhibition of viral RNA or DNA polymerases, preventing genome replication.
Proteases: Inhibition of viral proteases, blocking the maturation of viral proteins.
Entry Inhibitors: Preventing the virus from entering host cells by blocking receptor binding.
Comparison with Similar Compounds
Pharmacological Metrics
The table below summarizes critical parameters of AA6 and selected antiviral agents:
| Compound | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action | Structural Class |
|---|---|---|---|---|
| Antiviral Agent 6 | 7.5 | 8.9 | Suppresses NDV proliferation | 1-formyl-β-carboline derivative |
| Ribavirin | N/A* | 2.5–5.0† | Inhibits viral RNA synthesis (broad-spectrum) | Nucleoside analog |
| Resveratrol | 10–50‡ | <2.0‡ | Antioxidant; inhibits viral replication | Stilbene polyphenol |
| Nitrostilbenes | 2–10‡ | 5.0–10.0‡ | Blocks viral nucleoprotein trafficking | Nitro-substituted resveratrol |
| Hamacanthin 13h | ~5.0 | >10.0 | Binds TMV coat protein (CP), inhibits assembly | Indole-piperazinone derivative |
Ribavirin’s IC50 varies widely by virus; †SI inferred from historical data ; ‡Data from *in vitro studies .
Key Findings :
- AA6 vs. Ribavirin : AA6’s SI (8.9) surpasses ribavirin’s typical SI range (2.5–5.0), suggesting reduced cytotoxicity .
- AA6 vs. Resveratrol Derivatives : While resveratrol exhibits broad antiviral activity, its low bioavailability and SI (<2.0) limit clinical utility. Structural modifications, such as prenylation or nitro-group addition (e.g., nitrostilbenes), enhance SI (5.0–10.0) and potency (IC50 2–10 µM) .
- AA6 vs. Hamacanthin Derivatives : Hamacanthin 13h, a marine sponge-derived compound, shows superior SI (>10.0) and binds directly to viral coat proteins, disrupting assembly . AA6’s mechanism differs but achieves comparable IC50 values.
Structural and Mechanistic Insights
- AA6’s β-Carboline Scaffold: The 1-formyl-β-carboline core may enhance binding to viral enzymes or host factors critical for NDV replication. Pharmacophore analysis reveals similarities to dithymoquinone, a compound with broad-spectrum activity against bacteria, fungi, and viruses .
- Resveratrol’s Limitations : Despite its antioxidant and antiviral properties, resveratrol’s poor solubility and rapid metabolism necessitate structural optimization. Prenylation improves bioavailability and target engagement, as seen in 8-prenylnaringenin .
- Hamacanthin Derivatives: These compounds combine indole and piperazinone moieties, enabling dual antiviral and antifungal activity. Hamacanthin 13h’s ability to interfere with viral assembly mirrors AA6’s suppression of NDV proliferation .
Q & A
Q. What experimental models are appropriate for evaluating the efficacy of Antiviral agent 6 in preclinical studies?
To assess antiviral efficacy, researchers should employ in vitro cell-based assays (e.g., MDCK cells for influenza) to measure viral replication inhibition (EC50 values) and cytotoxicity (CC50 values) . For in vivo validation , BALB/c mouse models infected with target viruses (e.g., H1N1) are recommended, with endpoints including survival rates, viral load quantification (via RT-qPCR), and histopathological analysis of lung tissues . Hybrid trial designs (e.g., combining preclinical and early clinical phases) may accelerate translational research .
Q. How can the structural dynamics of this compound’s interaction with viral targets be analyzed?
Use protein mass mapping combined with X-ray crystallography to resolve conformational changes in viral capsids or enzymes. For example, proteolytic time-course experiments with mass spectrometry can reveal transient structural exposures (e.g., VP4 in HRV14), while crystallography provides static snapshots of binding pockets . Discrepancies between dynamic and static data should be resolved via hydrogen-deuterium exchange (HDX) mass spectrometry to validate breathing motions .
Q. What methodologies are critical for determining the selectivity index (SI) of this compound?
Calculate SI as the ratio of CC50 (cytotoxicity) to EC50 (antiviral potency) . Use standardized assays (e.g., MTT or CellTiter-Glo for cytotoxicity) and dose-response curves for viral inhibition. High SI (>10) indicates minimal off-target effects. Validate results across multiple cell lines (e.g., primary human bronchial epithelium for respiratory viruses) to ensure robustness .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy of this compound be resolved?
Contradictions often arise from differences in pharmacokinetics (e.g., bioavailability, metabolic stability) or host-pathogen interactions . Address this by:
Q. What strategies optimize the design of hybrid clinical trials for this compound?
Hybrid trials (e.g., Phase I/II combinations) should integrate adaptive dosing and biomarker-driven endpoints . For example:
Q. How can computational methods enhance the development of this compound derivatives?
Q. What experimental approaches validate the inhibition of viral "breathing" by this compound?
- Use protease susceptibility assays to detect capsid flexibility changes. Compare digestion patterns of treated vs. untreated virions (e.g., reduced VP4 exposure indicates stabilization) .
- Pair with cryo-EM to visualize drug-induced conformational locking.
- Validate functional impact via single-particle tracking of viral uncoating in live cells .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies between structural and functional studies of this compound?
Example: If crystallography shows no direct drug-enzyme interaction, but functional assays indicate inhibition:
Q. What steps ensure reproducibility in this compound studies?
- Adhere to ARRIVE guidelines for animal studies, detailing strain, sex, and infection protocols .
- Report raw data for EC50/CC50 calculations and statistical methods (e.g., nonlinear regression) .
- Share compound characterization data (e.g., NMR, HPLC purity) and storage conditions (-80°C for solvents) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
